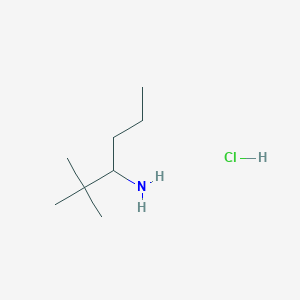

2,2-Dimethylhexan-3-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

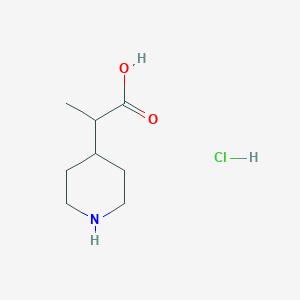

2,2-Dimethylhexan-3-amine hydrochloride is a chemical compound with the CAS Number: 1864063-57-9 . It has a molecular weight of 165.71 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of 2,2-Dimethylhexan-3-amine hydrochloride consists of a hexane backbone with two methyl groups attached to the second carbon atom and an amine group attached to the third carbon atom . The hydrochloride indicates that the compound forms a salt with hydrochloric acid .Chemical Reactions Analysis

Amines, including 2,2-Dimethylhexan-3-amine, can undergo a variety of chemical reactions. They can react with acid chlorides to form amides . They can also undergo alkylation and acylation reactions .Wissenschaftliche Forschungsanwendungen

Dissipation in Soil

Research on the environmental behavior of herbicides formulated as amine salts, such as 2,4-D dimethylamine salt, provides insights into the dissipation of such compounds in soil. A comprehensive study conducted across multiple states in the U.S. found equivalent rates of dissipation for 2,4-D when applied as either the amine salt or ester forms, highlighting the minimal effect of these formulations on the environmental fate of the herbicide (Wilson, Geronimo, & Armbruster, 1997).

Cancer Research

In the domain of cancer research, the evaluation of different amine hydrochlorides, including derivatives similar to 2,2-Dimethylhexan-3-amine hydrochloride, has been undertaken to assess their carcinogenic potential. For instance, a study on 3:2′-dimethyl-4-aminobiphenyl hydrochloride suggested its unsuitability as a carcinogenic agent, pointing to the need for further research using the free amine form (Higgins, Grossi, Conte, & Rousselot, 1968).

Atmospheric Chemistry

The impact of amines on atmospheric chemistry, specifically in enhancing sulfuric acid-water nucleation, underscores the significance of these compounds in environmental processes. A study demonstrated that amines, including dimethylamine, are more effective than ammonia in promoting both neutral and ion-induced nucleation, suggesting a potentially important role of amines in cloud formation and climate regulation (Kurtén, Loukonen, Vehkamäki, & Kulmala, 2008).

Bioconjugation Chemistry

The mechanism of amide formation via carbodiimide, involving compounds like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride, is crucial in bioconjugation chemistry. This process enables the conjugation of carboxylic acids and amines in aqueous media, fundamental for developing bioconjugate materials (Nakajima & Ikada, 1995).

Safety and Hazards

The safety information available indicates that 2,2-Dimethylhexan-3-amine hydrochloride may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

2,2-dimethylhexan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.ClH/c1-5-6-7(9)8(2,3)4;/h7H,5-6,9H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWRGIIJMADGOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C)(C)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethylhexan-3-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[Allyl(methyl)amino]-3-(diallylamino)-5,5-dimethyl-benzo[b][1]benzosilin-10-one](/img/structure/B2838641.png)

![[2-[(3-cyanothiophen-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2838645.png)

![2-(benzylthio)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2838648.png)

![N-(2,5-difluorophenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}furan-2-carboxamide](/img/structure/B2838655.png)

![N-[4-(2-indol-1-ylethylsulfamoyl)phenyl]acetamide](/img/structure/B2838656.png)

![1-(7-(3,4-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2838659.png)

![5-(o-tolyl)-2-[5-[2-(trifluoromethyl)phenyl]-2-furyl]-1H-imidazole](/img/structure/B2838661.png)